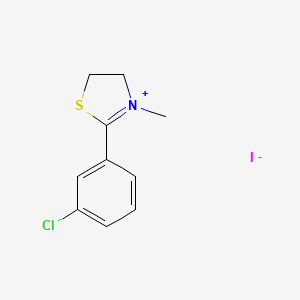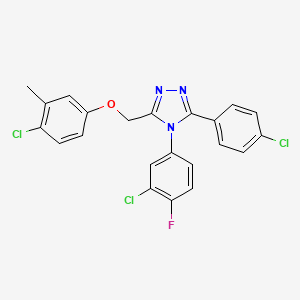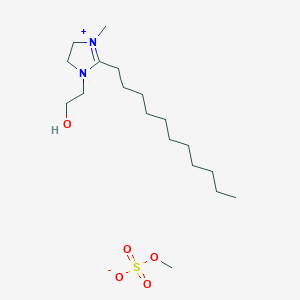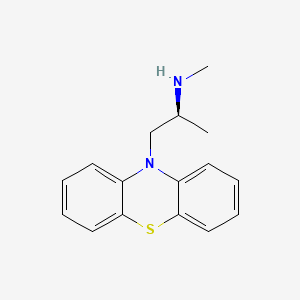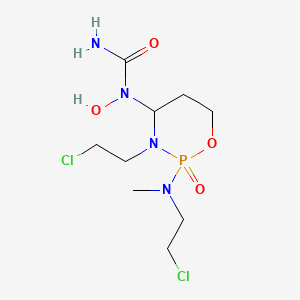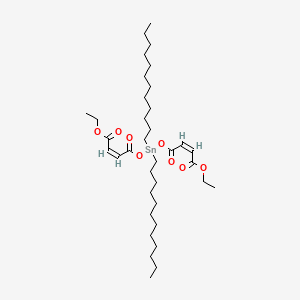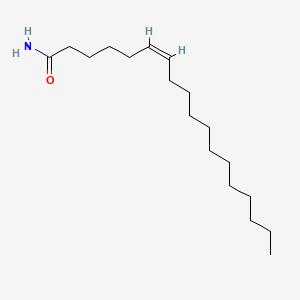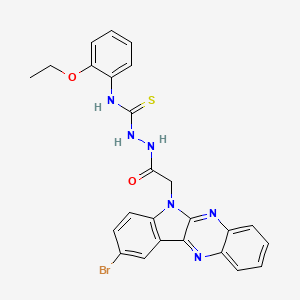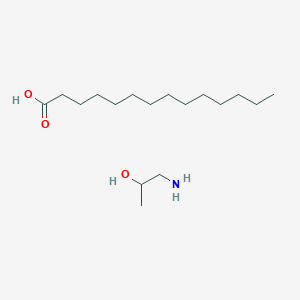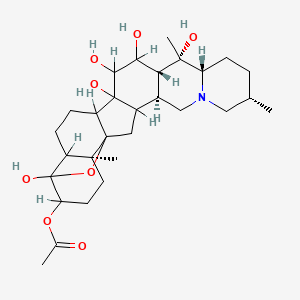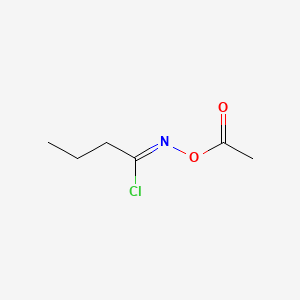
N-(Acetyloxy)butanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)butanimidoyl chloride is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of butanimidoyl chloride, where the nitrogen atom is acylated with an acetoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)butanimidoyl chloride typically involves the acylation of butanimidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Butanimidoyl chloride+Acetic anhydride→N-(Acetyloxy)butanimidoyl chloride+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetyloxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of N-substituted butanimidoyl derivatives.
Hydrolysis: Formation of butanoic acid and acetic acid.
Reduction: Formation of N-(acetyloxy)butanamine.
Wissenschaftliche Forschungsanwendungen
N-(Acetyloxy)butanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new drugs due to its ability to form stable amide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-(Acetyloxy)butanimidoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. This reactivity is crucial for its applications in organic synthesis and biochemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Acetyloxy)acetamidoyl chloride
- N-(Acetyloxy)propionimidoyl chloride
- N-(Acetyloxy)valerimidoyl chloride
Uniqueness
N-(Acetyloxy)butanimidoyl chloride is unique due to its specific chain length and the presence of both acyl and acyloxy functional groups. This combination allows for versatile reactivity and the formation of a wide range of derivatives, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
126794-86-3 |
|---|---|
Molekularformel |
C6H10ClNO2 |
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
[(Z)-1-chlorobutylideneamino] acetate |
InChI |
InChI=1S/C6H10ClNO2/c1-3-4-6(7)8-10-5(2)9/h3-4H2,1-2H3/b8-6- |
InChI-Schlüssel |
NRABTMVIESGWIO-VURMDHGXSA-N |
Isomerische SMILES |
CCC/C(=N/OC(=O)C)/Cl |
Kanonische SMILES |
CCCC(=NOC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



